Advanced Technical Guide on 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (CAS 510740-03-1): Synthesis, Analytics, and Pharmacological Applications
Advanced Technical Guide on 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (CAS 510740-03-1): Synthesis, Analytics, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates both the pharmacokinetic viability and the target binding affinity of a drug candidate. 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (CAS 510740-03-1) is a highly versatile arylalkylamine building block[1]. Characterized by its lipophilic naphthalene core and a hydrophilic amino-alcohol side chain, this compound serves as a privileged intermediate in the development of calcimimetics, beta-adrenergic receptor modulators, and novel antifungal agents.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Herein, we will dissect the physicochemical rationale behind its utility, detail self-validating synthetic workflows, and map its downstream pharmacological potential.
Molecular Architecture & Physicochemical Profiling
The structural elegance of CAS 510740-03-1 lies in its bifunctional nature. The naphthylmethyl group provides a massive, electron-rich π-system capable of inserting into deep hydrophobic pockets of G-protein coupled receptors (GPCRs). Conversely, the propan-2-ol moiety introduces crucial hydrogen-bond donors and acceptors, enabling precise orientation within the active site.
Quantitative Physicochemical Data
Data summarized for computational modeling and formulation screening[2].
| Property | Value | Pharmacological Significance |
| Chemical Name | 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol | Standard IUPAC nomenclature. |
| CAS Registry Number | 510740-03-1 | Unique identifier for sourcing[1]. |
| Molecular Formula | C14H17NO | Defines atomic composition[2]. |
| Molecular Weight | 215.29 g/mol | Optimal for Lipinski’s Rule of 5 compliance[2]. |
| Hydrogen Bond Donors | 2 (-NH, -OH) | Facilitates receptor anchoring. |
| Hydrogen Bond Acceptors | 2 (N, O) | Enhances aqueous solubility. |
| Rotatable Bonds | 4 | Allows conformational flexibility for induced fit. |
| Topological Polar Surface Area | 32.3 Ų | Excellent membrane permeability (BBB penetration). |
Synthetic Methodologies & Mechanistic Pathways
To synthesize CAS 510740-03-1 with high purity, two primary chemoselective routes are employed. The choice of route depends on the availability of starting materials and the desired scale of production.
Fig 1: Chemoselective synthetic pathways for CAS 510740-03-1 via epoxide opening and amination.
Route A: Regioselective Epoxide Ring-Opening
This route leverages the nucleophilicity of primary amines against terminal epoxides (Azizi & Saidi, 2005).
Step-by-Step Methodology:
-
Preparation: Dissolve 1-naphthylmethylamine (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere.
-
Addition: Cool the reaction mixture to 0°C. Add propylene oxide (1.2 eq) dropwise over 15 minutes. Causality: Controlling the addition rate mitigates the exothermic nature of the ring-opening process, preventing thermal degradation and polymerization of the epoxide.
-
Reaction: Gradually warm the mixture to room temperature, then heat to reflux (65°C) for 6–8 hours. Causality: Refluxing in a protic solvent like methanol facilitates the electrophilic activation of the epoxide oxygen via hydrogen bonding. This lowers the activation energy for the SN2 nucleophilic attack by the amine. The attack occurs regioselectively at the less sterically hindered C1 position, yielding the desired secondary alcohol rather than the primary alcohol.
-
Self-Validating Monitoring: Track reaction progress via TLC (Dichloromethane:Methanol 9:1). The disappearance of the primary amine spot (ninhydrin positive, purple) and the appearance of the secondary amine product confirms conversion.
-
Workup: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to isolate the pure product.
Route B: Reductive Amination
This route is highly scalable and avoids the use of volatile epoxides (Abdel-Magid et al., 1996).
Step-by-Step Methodology:
-
Imine Formation: Combine 1-naphthaldehyde (1.0 eq) and 1-amino-2-propanol (1.1 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Causality: DCE is an optimal solvent for reductive aminations as it solubilizes the polar intermediates without participating in side reactions.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Causality: Unlike NaBH4, NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde. This chemoselectivity minimizes the formation of 1-naphthalenemethanol by-products.
-
Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO3. This neutralizes the acetic acid byproduct and safely decomposes excess reducing agent.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Downstream Pharmacological Applications
The structural motif of CAS 510740-03-1 is highly analogous to several blockbuster drug classes. By utilizing this compound as a foundational scaffold, researchers can rapidly generate libraries of bioactive molecules.
Allosteric Modulators of the Calcium-Sensing Receptor (CaSR)
Calcimimetics (e.g., Cinacalcet) rely on an arylalkylamine backbone to allosterically modulate the CaSR, increasing its sensitivity to extracellular calcium and thereby suppressing Parathyroid Hormone (PTH) secretion (Nemeth et al., 2004). CAS 510740-03-1 provides the exact pharmacophoric requirements (naphthyl ring + basic amine) to serve as a precursor for novel Type II calcimimetics.
Fig 2: Proposed CaSR allosteric modulation pathway utilizing the naphthylmethylamine scaffold.
Beta-Adrenergic Receptor Modulators
The propan-2-ol amine motif is the hallmark of beta-blockers (e.g., Propranolol). While traditional beta-blockers feature an aryloxy linkage (Ar-O-CH2-CH(OH)-CH2-NH-R) (Black et al., 1964), CAS 510740-03-1 features a direct arylalkyl linkage. This structural variation can be exploited to develop atypical beta-adrenergic antagonists with altered tissue distribution profiles or reduced CNS penetration.
Analytical Validation & Quality Control Protocols
To ensure the integrity of the synthesized CAS 510740-03-1 before downstream application, rigorous analytical validation is required. The following self-validating spectral markers must be confirmed:
1. Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):
-
7.40 - 8.10 ppm (m, 7H): Confirms the intact naphthalene ring. The distinct downfield shift is caused by the strong diamagnetic anisotropy of the fused aromatic system.
-
4.20 ppm (s, 2H): Represents the benzylic CH2 protons. The singlet nature confirms attachment to the quaternary C1 of the naphthalene ring and the secondary amine.
-
3.80 ppm (m, 1H): Corresponds to the methine (CH-OH) proton of the propanol chain.
-
2.60 - 2.80 ppm (m, 2H): Represents the methylene protons adjacent to the amine (CH2-NH).
-
1.15 ppm (d, J = 6.5 Hz, 3H): The terminal methyl group split by the adjacent methine proton.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Validation: A single sharp peak in the UV chromatogram (254 nm) confirms >98% purity. The corresponding ESI+ mass spectrum must display a dominant [M+H]+ ion at m/z 216.1 , definitively confirming the molecular weight of the target compound.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Azizi, N., & Saidi, M. R. (2005). Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Letters, 7(17), 3649-3651.[Link]
-
Nemeth, E. F., Heald, W. H., Steffey, M. E., Fox, J., Balandrin, M. F., & Van Wagenen, B. C. (2004). Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl. Journal of Pharmacology and Experimental Therapeutics, 308(2), 627-635.[Link]
-
Black, J. W., Crowther, A. F., Shanks, R. G., Smith, L. H., & Dornhorst, A. C. (1964). A New Adrenergic Beta-Receptor Antagonist. The Lancet, 283(7342), 1080-1081.[Link]
